ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group substituted with a chloro and nitro group, linked to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the chloro group.
Amidation: The resulting 4-chloro-2-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the amide product is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 3-[(4-chloro-2-aminobenzoyl)amino]benzoate.
Substitution: Ethyl 3-[(4-substituted-2-nitrobenzoyl)amino]benzoate.
Hydrolysis: 3-[(4-chloro-2-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its functional groups.
Industrial Applications: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro and chloro groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:
- Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
These compounds share similar structural features but differ in the position of the substituents on the benzoyl group. The unique arrangement of substituents in this compound can influence its reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-4-3-5-12(8-10)18-15(20)13-7-6-11(17)9-14(13)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIEIQYNKOGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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